![molecular formula C15H13ClF3NO2S B2696100 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide CAS No. 2034412-27-4](/img/structure/B2696100.png)
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the study of various biological processes, including cell signaling, gene regulation, and neurodegenerative diseases.
Scientific Research Applications
Supramolecular Packing Motifs
Research by Lightfoot et al. (1999) has explored supramolecular packing motifs, highlighting a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for columnar liquid crystals, which could have implications for materials science and nanotechnology applications Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999).
Synthesis and Labeling Techniques
Shevchenko et al. (2014) discussed the introduction of deuterium and tritium into specific benzamide compounds, showcasing methods for labeling compounds with hydrogen isotopes. This technique is crucial for tracing and studying the metabolic pathways of these compounds in biological systems Shevchenko, V., Nagaev, I., & Myasoedov, N. (2014).
Antipathogenic Activity of Thiourea Derivatives
A study by Limban et al. (2011) synthesized and characterized a number of acylthioureas, testing them for interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The study indicates the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011).
Antihyperglycemic Agents
Nomura et al. (1999) prepared a series of benzamide derivatives as part of a search for antidiabetic agents. Their work led to the identification of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of such compounds in medical applications Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999).
Neuroleptic Properties
Usuda et al. (2004) studied a new benzamide with selective antidopaminergic activity, revealing its potent and longer-lasting inhibitory effects on behaviors induced by apomorphine and methamphetamine. Such findings suggest the utility of benzamide derivatives in developing treatments for disorders related to dopaminergic dysfunction Usuda, S., Nishikori, K., Noshiro, O., & Maeno, H. (2004).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-22-11(12-6-7-13(16)23-12)8-20-14(21)9-4-2-3-5-10(9)15(17,18)19/h2-7,11H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBTEWBMROLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
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